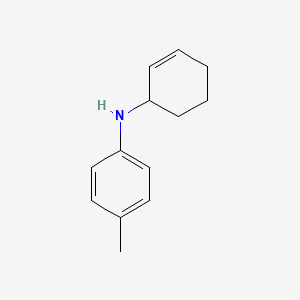

N-(cyclohex-2-en-1-yl)-4-methylaniline

Description

BenchChem offers high-quality N-(cyclohex-2-en-1-yl)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclohex-2-en-1-yl)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-yl-4-methylaniline |

InChI |

InChI=1S/C13H17N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h3,5,7-10,12,14H,2,4,6H2,1H3 |

InChI Key |

SHBZAWZNCXPZEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCCC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of N-(cyclohex-2-en-1-yl)-4-methylaniline

Topic: Chemical Structure, Synthesis, and Properties of N-(cyclohex-2-en-1-yl)-4-methylaniline Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Utilization of Allylic Amine Scaffolds in Medicinal Chemistry

Executive Summary

N-(cyclohex-2-en-1-yl)-4-methylaniline (CAS: 84487-65-0) represents a specialized class of secondary allylic amines that serves as a critical intermediate in the synthesis of conformationally restricted nitrogen heterocycles and bioactive pharmacophores.[1][2] Unlike its saturated analog (N-cyclohexyl-4-methylaniline), the presence of the C2–C3 double bond in the cyclohexyl ring introduces distinct electronic properties and geometric constraints, offering a "handle" for further functionalization (e.g., epoxidation, dihydroxylation) and serving as a rigidified isostere in Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis workflow via Palladium-catalyzed allylic amination, and its application in high-value organic transformations.

Chemical Identity & Structural Analysis

Identification Data

| Property | Specification |

| IUPAC Name | N-(cyclohex-2-en-1-yl)-4-methylaniline |

| CAS Registry Number | 84487-65-0 |

| Molecular Formula | C₁₃H₁₇N |

| Molecular Weight | 187.28 g/mol |

| SMILES | CC1=CC=C(NC2C=CCC2)C=C1 |

| Physical State | Viscous oil to low-melting solid (dependent on purity/enantiomeric excess) |

Structural & Conformational Logic

The molecule consists of a p-toluidine (4-methylaniline) moiety coupled to a cyclohexenyl ring.

-

Chirality: The C1 position of the cyclohexene ring is a stereogenic center. The molecule exists as a pair of enantiomers (R and S). In biological applications, controlling this stereocenter is critical, as it dictates the spatial projection of the aromatic amine relative to the alkene.

-

Conformation: The cyclohexene ring typically adopts a half-chair conformation to minimize torsional strain. The bulky p-toluidino group at C1 will preferentially adopt a pseudo-equatorial position to minimize 1,3-diaxial interactions, though the allylic strain (

) with the adjacent double bond also influences the equilibrium. -

Electronic Profile: The nitrogen lone pair is partially delocalized into the aromatic ring (aniline resonance) but is not conjugated with the cyclohexenyl double bond due to the

character of the C1 carbon. This makes the alkene an isolated olefin, chemically distinct from an enamine.

Validated Synthesis Protocol

While nucleophilic substitution (S_N2) of 3-bromocyclohexene with p-toluidine is possible, it suffers from poor regioselectivity (S_N2 vs S_N2') and competing elimination. The industry-standard protocol for high-purity synthesis is the Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction) .

Mechanism: The Tsuji-Trost Cycle

This pathway ensures exclusive formation of the N-allylated product with retention of configuration (via a double-inversion mechanism) when starting from a chiral acetate/carbonate, or allows for enantioselective synthesis from achiral precursors using chiral ligands.

Caption: The Pd(0)-catalyzed cycle proceeds via an η³-allyl intermediate, allowing soft nucleophiles like p-toluidine to attack the terminal carbon, regenerating the catalyst.

Experimental Procedure (Bench-Scale)

Objective: Synthesis of N-(cyclohex-2-en-1-yl)-4-methylaniline via allylic amination.

Reagents:

-

Allyl precursor: Cyclohex-2-en-1-yl methyl carbonate (1.0 equiv)

-

Nucleophile: p-Toluidine (1.1 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand:

(10 mol%) or dppf (5 mol%) -

Solvent: THF (anhydrous)

Protocol:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve

and the phosphine ligand in anhydrous THF. Stir at room temperature (RT) for 15 minutes until the solution turns from dark purple to yellow/orange (indicating formation of active Pd(0)-ligand complex). -

Substrate Addition: Add the cyclohexenyl carbonate dropwise to the catalyst solution. Stir for 10 minutes.

-

Amination: Add p-toluidine (dissolved in minimal THF) to the reaction mixture.

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Silica, 10:1 Hexane:EtOAc). The carbonate spot (

) should disappear, and a new amine spot ( -

Workup: Dilute with diethyl ether, wash with saturated

and brine. Dry organic layer over -

Purification: Flash column chromatography (SiO2). Elute with a gradient of Hexanes

5% EtOAc/Hexanes.-

Note: Amines can streak on silica. Pre-treating the silica with 1%

is recommended.

-

Properties & Reactivity Profile

Spectroscopic Characterization

Researchers should look for these diagnostic signals to confirm structure:

-

¹H NMR (400 MHz, CDCl₃):

- 6.9–6.5 ppm (m, 4H): Aromatic protons (AA'BB' system of p-toluidine).

- 5.8–5.7 ppm (m, 2H): Vinylic protons (C2–H and C3–H).

- 3.9–4.0 ppm (m, 1H): Methine proton at C1 (chiral center), often broadened due to NH coupling.

-

3.5 ppm (br s, 1H): Amine N-H (exchangeable with

- 2.2 ppm (s, 3H): Methyl group on the aromatic ring.

-

¹³C NMR: Diagnostic peaks at ~130 ppm (alkene carbons) and ~48 ppm (C-N methine).

Stability & Storage

-

Oxidation Sensitivity: As a secondary amine with an allylic proton, the compound is susceptible to oxidation to the imine or enamine upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

-

Acid Sensitivity: Stable to weak acids, but strong acids may promote migration of the double bond (isomerization to the thermodynamically stable enamine) or hydration.

Applications in Drug Development

Pharmacophore Isosterism

This scaffold is frequently used as a rigidified bioisostere .

-

Case Study: In analgesic research, the N-phenyl-N-cyclohexyl motif is common. Replacing the saturated cyclohexyl ring with cyclohexenyl restricts the conformational flexibility of the ring, potentially locking the molecule into a bioactive conformation (e.g., half-chair) that enhances binding affinity to GPCRs (e.g., Opioid or Sigma receptors).

Synthetic Utility (Divergent Synthesis)

The alkene functionality allows this molecule to serve as a "branch point" intermediate:

-

Dihydroxylation (

): Yields aminocyclitols (sugar mimics). -

Epoxidation (

): precursor to trans-1,2-amino alcohols. -

Hydrogenation (

): Yields the saturated N-cyclohexyl-4-methylaniline.

Caption: Divergent synthetic pathways utilizing the alkene "handle" for library generation.

Safety & Handling (MSDS Highlights)

-

Hazards: Like most anilines, this compound should be treated as toxic by inhalation, ingestion, and skin contact . It may cause methemoglobinemia (cyanosis).

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Disposal: Segregate as nitrogen-containing hazardous organic waste. Do not dispose of down drains.

References

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

-

Key Organics Ltd. (2024). Product Specification: N-(cyclohex-2-en-1-yl)-4-methylaniline (CAS 84487-65-0).[1][2] Link

-

Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. Link

-

Beller, M., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes.[3] Chemical Reviews, 108(8), 3054–3131. Link

Sources

Molecular weight and formula of N-(cyclohex-2-en-1-yl)-4-methylaniline

An In-depth Technical Guide to N-(cyclohex-2-en-1-yl)-4-methylaniline

Abstract

This technical guide provides a comprehensive overview of the secondary amine N-(cyclohex-2-en-1-yl)-4-methylaniline. Synthesized from key industrial precursors, this molecule holds potential as a versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. This document details the fundamental chemical properties, outlines a robust synthetic and purification protocol, describes methods for thorough analytical characterization, and discusses essential safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for research and development applications.

Introduction to N-Aryl Amines

N-aryl amines are a critical class of organic compounds characterized by a nitrogen atom bonded to at least one aromatic ring. This structural motif is a cornerstone in a vast array of functional molecules, including over a third of all small-molecule pharmaceuticals, numerous dyes, and complex organic materials.[1] The electronic interplay between the nitrogen lone pair and the aromatic π-system imparts unique chemical reactivity and physical properties, making these compounds highly valuable synthetic intermediates.[2] N-(cyclohex-2-en-1-yl)-4-methylaniline, which incorporates both an aromatic amine (p-toluidine) and a reactive cyclohexene moiety, represents a scaffold with significant potential for further chemical elaboration.

Chemical Identity and Core Properties

The fundamental properties of N-(cyclohex-2-en-1-yl)-4-methylaniline are summarized below. The molecular formula is determined by summing the atoms of its constituent parts: the 4-methylaniline (p-toluidine) fragment (C7H9N) and the cyclohex-2-en-1-yl fragment (C6H9), with the loss of one hydrogen from each during bond formation, resulting in C13H17N.

| Property | Value | Source |

| Molecular Formula | C13H17N | Calculated |

| Molecular Weight | 187.29 g/mol | [3] |

| IUPAC Name | N-(cyclohex-2-en-1-yl)-4-methylaniline | - |

| Class | Secondary Aromatic Amine | - |

| Physical State | Liquid (Predicted) | [3] |

| Canonical SMILES | CC1=CC=C(NC2C=CCCC2)C=C1 | - |

Synthesis and Purification Protocol

A reliable method for synthesizing N-(cyclohex-2-en-1-yl)-4-methylaniline is through reductive amination. This well-established reaction involves the condensation of an amine with a ketone to form an intermediate imine, which is then reduced in situ to the target amine. This approach offers high yields and good functional group tolerance.

Causality of Experimental Choices

-

Reactants : Cyclohex-2-en-1-one is chosen as the carbonyl source for the cyclohexenyl moiety, and p-toluidine (4-methylaniline) serves as the aromatic amine precursor.[4]

-

Reducing Agent : Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. It is milder and more selective for imines over ketones compared to other hydrides like sodium borohydride, minimizing side reactions such as the reduction of the starting ketone.

-

Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and the STAB reagent.

-

Acid Catalyst : A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine and facilitating the formation of the iminium ion intermediate, which is the species reduced by STAB.

Step-by-Step Synthesis Methodology

-

To a round-bottom flask under an inert atmosphere (N2 or Ar), add cyclohex-2-en-1-one (1.0 eq) and 4-methylaniline (1.05 eq).[5]

-

Add anhydrous dichloromethane (DCM) to dissolve the reactants (approx. 0.2 M concentration).

-

Add glacial acetic acid (0.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Purification

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) to yield the pure N-(cyclohex-2-en-1-yl)-4-methylaniline.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of N-(cyclohex-2-en-1-yl)-4-methylaniline.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach ensures a self-validating system where data from each method corroborates the others.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique : Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result : The primary ion observed will be the protonated molecule [M+H]⁺. For a molecular formula of C13H17N with a molecular weight of 187.29, the expected m/z value would be approximately 188.14. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula C13H18N⁺. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum will show characteristic signals for each unique proton environment.

-

Aromatic Protons : Two doublets in the ~6.5-7.1 ppm range, integrating to 2H each, characteristic of a para-substituted benzene ring.

-

Vinyl Protons : Two signals in the ~5.5-6.0 ppm range corresponding to the two protons on the cyclohexene double bond.

-

N-H Proton : A broad singlet, typically between 3.5-4.5 ppm, which will disappear upon a D2O shake.

-

Aliphatic Protons : A series of multiplets between ~1.5-2.2 ppm for the remaining CH and CH2 protons of the cyclohexene ring.

-

Methyl Protons : A sharp singlet around ~2.2-2.3 ppm, integrating to 3H.

-

-

¹³C NMR : The carbon NMR will show the expected number of signals for the 13 carbon atoms. Key signals include those for the aromatic carbons (~110-150 ppm), vinyl carbons (~125-135 ppm), and the aliphatic methyl carbon (~20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.[7]

-

N-H Stretch : A single, sharp absorption band around 3350-3310 cm⁻¹, characteristic of a secondary amine.[6]

-

C-H Stretches : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretches : A band around 1600-1650 cm⁻¹ for the alkene and a band around 1500-1520 cm⁻¹ for the aromatic ring.

-

C-N Stretch : A strong band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ region.[7]

Analytical Characterization Workflow

Caption: Logical workflow for the analytical characterization and structural validation.

Safety, Handling, and Storage

As with all chemicals, N-(cyclohex-2-en-1-yl)-4-methylaniline must be handled with appropriate care. Aromatic amines as a class are known for potential toxicity, and some can be absorbed through the skin.[8][9]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[10]

-

Handling : Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Samples of similar aniline derivatives can turn brown upon exposure to air and light, so storage in an amber vial under an inert atmosphere is recommended for long-term stability.[11]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[10]

Potential Applications

The bifunctional nature of N-(cyclohex-2-en-1-yl)-4-methylaniline makes it an attractive building block for organic synthesis.

-

Pharmaceuticals : The arylamine scaffold is prevalent in many therapeutic agents.[1] The cyclohexene ring offers a site for further functionalization, such as epoxidation, dihydroxylation, or hydrogenation, allowing for the creation of diverse molecular libraries for drug discovery screening.

-

Agrochemicals : Many herbicides and fungicides are based on N-aryl structures. The lipophilic nature of this compound could be advantageous for bioavailability in agricultural applications.

-

Materials Science : Aromatic amines are used as precursors for conducting polymers and as antioxidants or stabilizers in rubber and other polymers.

Conclusion

N-(cyclohex-2-en-1-yl)-4-methylaniline is a compound with significant synthetic potential. This guide has provided the essential technical information for its preparation, characterization, and safe handling. The detailed protocols and analytical benchmarks herein serve as a self-validating system, ensuring that researchers can confidently synthesize and verify this compound for their specific research and development needs. The combination of a reactive alkene and a versatile aromatic amine in one molecule provides a valuable platform for the exploration of new chemical space in medicinal chemistry and materials science.

References

-

Hoffman Fine Chemicals. CAS 53699-69-7 | N-Cyclohex-2-en-1-yl-N-methylaniline. [Link]

-

LookChem. N-cyclohexyl-4-methylaniline. [Link]

-

ResearchGate. Synthesis of N -Aryl Amines Enabled by Photocatalytic Dehydrogenation. [Link]

-

PubChem, National Institutes of Health. N-Cyclohexylaniline. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

PubChem, National Institutes of Health. N-cyclohexyl-2-methylaniline. [Link]

-

PubChem, National Institutes of Health. N-Cyclohexyl-4-(methylsulfanyl)aniline. [Link]

-

Indian Journal of Scientific Research. SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Government of Canada. Aromatic Amines Group - information sheet. [Link]

-

KAIST Repository. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. [Link]

-

Wikipedia. N-Methylaniline. [Link]

-

Royal Society of Chemistry. One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. [Link]

-

SKC Inc. MATERIAL SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. [Link]

-

Matrix Fine Chemicals. 4-METHYLANILINE | CAS 106-49-0. [Link]

-

University of Calgary. IR: amines. [Link]

-

PubChem, National Institutes of Health. N-[(1S)-cyclohex-2-en-1-yl]aniline. [Link]

-

National Center for Biotechnology Information. Synthesis of Arylamines via Aminium Radicals. [Link]

-

PubChem, National Institutes of Health. CID 67593325. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

-

Termium. Aromatic Amine Pollution. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

-

Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]

Sources

- 1. Synthesis of Arylamines via Aminium Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]

- 5. 4-METHYLANILINE | CAS 106-49-0 [matrix-fine-chemicals.com]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 10. international.skcinc.com [international.skcinc.com]

- 11. N-Methylaniline - Wikipedia [en.wikipedia.org]

Solubility of N-(cyclohex-2-en-1-yl)-4-methylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of N-(cyclohex-2-en-1-yl)-4-methylaniline in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1] To predict the solubility of N-(cyclohex-2-en-1-yl)-4-methylaniline, we must first analyze its molecular structure and physicochemical properties.

Molecular Structure Analysis:

N-(cyclohex-2-en-1-yl)-4-methylaniline possesses both nonpolar and moderately polar characteristics. The cyclohexenyl and the tolyl groups are significant nonpolar moieties, while the secondary amine group introduces polarity and the capacity for hydrogen bonding.

Physicochemical Properties (Predicted and Inferred from Analogs):

| Property | Predicted/Inferred Value | Rationale/Reference |

| Molecular Weight | ~187.29 g/mol | Based on molecular formula C13H17N.[2] |

| Polarity | Moderately polar | Presence of a secondary amine group, but dominated by nonpolar hydrocarbon structure. Similar to other N-substituted anilines.[3][4] |

| Hydrogen Bond Donor | Yes (1) | The N-H group can donate a hydrogen bond.[5] |

| Hydrogen Bond Acceptor | Yes (1) | The nitrogen atom can accept a hydrogen bond.[5] |

| XLogP3-AA | ~3.3-4.0 | A measure of lipophilicity; a higher value suggests lower water solubility and higher solubility in nonpolar organic solvents.[5] |

Implications for Solubility:

Based on this analysis, N-(cyclohex-2-en-1-yl)-4-methylaniline is expected to exhibit the following solubility trends:

-

High solubility in moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and nonpolar aromatic solvents (e.g., toluene) due to a combination of dipole-dipole interactions and van der Waals forces.[1]

-

Moderate solubility in polar protic solvents (e.g., ethanol, methanol) where it can engage in hydrogen bonding.

-

Low solubility in highly nonpolar aliphatic solvents (e.g., hexane) as the molecule's polarity may be too high for effective solvation.

-

Very low to negligible solubility in water due to the large nonpolar hydrocarbon structure.

Experimental Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[1][6] This technique involves generating a saturated solution and then quantifying the concentration of the dissolved solute.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a robust methodology for determining the solubility of N-(cyclohex-2-en-1-yl)-4-methylaniline in a chosen organic solvent.

Materials:

-

N-(cyclohex-2-en-1-yl)-4-methylaniline (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes

-

Chemically inert syringe filters (e.g., 0.45 µm PTFE)[7]

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N-(cyclohex-2-en-1-yl)-4-methylaniline to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.[1]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for an extended period (24-72 hours) to ensure equilibrium is reached.[1][8]

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

For more effective separation, centrifuge the vials at a moderate speed.[7]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a chemically inert syringe filter into a clean vial to remove any remaining undissolved microparticles.[1]

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Determine the concentration of N-(cyclohex-2-en-1-yl)-4-methylaniline in the diluted sample using a pre-validated HPLC method (see Section 3).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is reported in units such as mg/mL or mol/L.[1]

-

Visualizing the Experimental Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable and accurate technique for quantifying the concentration of aniline derivatives in solution.[9][10]

General HPLC Protocol

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Buffer (e.g., phosphate or acetate buffer)

Chromatographic Conditions (Starting Point for Method Development):

| Parameter | Condition |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and water/buffer. A typical starting point could be 60:40 (v/v) Acetonitrile:Water.[9] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C[11] |

| Injection Volume | 10 µL[11] |

| Detection Wavelength | To be determined by scanning the UV spectrum of N-(cyclohex-2-en-1-yl)-4-methylaniline (likely around 254 nm or 280 nm). |

Method Validation and Quantification

-

Preparation of Standards: Prepare a series of standard solutions of N-(cyclohex-2-en-1-yl)-4-methylaniline of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration.

-

Linearity: The calibration curve should exhibit good linearity (R² > 0.999) over the desired concentration range.[10]

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and determine its peak area.

-

Quantification: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample.[9]

Visualization of the Analytical Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. PETROCHEMICAL_Yuanfar Chemicals [yuanfarchemicals.com]

- 4. echemi.com [echemi.com]

- 5. N-[(1S)-cyclohex-2-en-1-yl]aniline | C12H15N | CID 101110105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. protocols.io [protocols.io]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Hazard Profiling and Handling Protocols for N-(cyclohex-2-en-1-yl)-4-methylaniline

This guide serves as a comprehensive technical reference for N-(cyclohex-2-en-1-yl)-4-methylaniline , a specialized secondary amine intermediate.

Note to Researchers: As a specific Safety Data Sheet (SDS) for this exact structure is not widely available in public chemical registries, this guide synthesizes hazard data from valid Structure-Activity Relationships (SAR), close structural analogs (N-allylaniline, p-toluidine), and functional group reactivity profiles. Treat this compound with the high caution reserved for lipophilic aromatic amines.

Chemical Identity & Physicochemical Context

Compound Name: N-(cyclohex-2-en-1-yl)-4-methylaniline Synonyms: N-(2-Cyclohexenyl)-p-toluidine; 4-Methyl-N-(2-cyclohexen-1-yl)benzenamine Molecular Formula: C₁₃H₁₇N Molecular Weight: 187.28 g/mol [1]

Structural Analysis & Predicted Properties

The molecule combines an electron-rich aromatic ring (p-toluidine) with a reactive allylic cyclic system. This structure suggests high lipophilicity and specific oxidative instability.

| Property | Value (Predicted/Derived) | Rationale/Source |

| Physical State | Viscous Oil or Low-Melting Solid | Analogous to N-cyclohexyl-p-toluidine (MP: 43-46°C). |

| Boiling Point | ~310-320°C (760 mmHg) | Extrapolated from N-alkylanilines. |

| LogP (Octanol/Water) | 3.8 – 4.2 | High lipophilicity; rapid skin absorption expected. |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weak base; less basic than aliphatic amines due to N-aryl conjugation. |

| Reactivity | Oxidation-prone | The allylic amine motif is susceptible to N-oxidation and double-bond epoxidation. |

Hazard Identification (GHS Classification)

Derived classification based on the p-toluidine substructure and N-allylic amine reactivity.

Core Hazards

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanism |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. | Metabolic activation to N-hydroxy arylamines. |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[2][3] | High LogP facilitates rapid transdermal uptake. |

| Acute Toxicity (Inhal.) | Cat 3 | H331: Toxic if inhaled.[2][3] | Aerosols/vapors highly bioavailable. |

| STOT - Rep. Exposure | Cat 2 | H373: May cause damage to organs (Blood).[2] | Methemoglobinemia: Oxidation of Fe²⁺ to Fe³⁺ in hemoglobin. |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[2][3] | Electrophilic metabolic intermediates (quinonimines). |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[3] | Typical of lipophilic aromatic amines. |

The "Silent" Hazard: Methemoglobinemia

Unlike simple corrosive acids, this compound acts systemically. Absorption leads to the formation of phenylhydroxylamine metabolites, which oxidize hemoglobin.

-

Early Signs: Cyanosis (blue lips/fingernails), headache, fatigue.

-

Late Signs: Dizziness, tachycardia, collapse.

Synthesis & Stability Workflow

Understanding the synthesis helps anticipate impurities (e.g., unreacted p-toluidine).

Synthesis Pathway (Graphviz)

The most common route involves palladium-catalyzed allylic substitution (Tsuji-Trost type) or reductive amination.

Figure 1: Typical synthetic pathway via Pd-catalyzed allylic amination. Note the risk of air oxidation during storage.

Exposure Controls & Handling Protocols

Core Directive: Treat as a "High Potency" compound until specific toxicology proves otherwise.

Engineering Controls

-

Primary: Handle only inside a certified chemical fume hood or glovebox.

-

Pressure: Maintain negative pressure relative to the laboratory.

-

Inertion: Store and transfer under Nitrogen or Argon. The allylic double bond and secondary amine are sensitive to autoxidation.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with lipophilic aromatic amines.

| PPE Component | Specification | Rationale |

| Gloves (Splash) | Double Nitrile (min 0.11 mm) | Acceptable for incidental splash only. Change immediately. |

| Gloves (Handling) | Laminate (Silver Shield) or Viton | Essential for synthesis/purification. High resistance to aromatic permeation. |

| Respiratory | P100 + OV Cartridge | Required if working outside a hood (e.g., spill cleanup). |

| Clothing | Tyvek Lab Coat + Sleeves | Prevents absorption through fabric (cotton absorbs and holds amines against skin). |

Safe Handling Decision Tree (Graphviz)

Figure 2: Decision matrix for selecting engineering controls and PPE based on scale and physical state.

Emergency Response Protocols

First Aid (Self-Validating Steps)

-

Skin Contact:

-

Immediate Action: Drench with water for 15 minutes. Use PEG-400 (polyethylene glycol) if available, then soap/water.

-

Why PEG-400? Lipophilic amines are poorly soluble in water; PEG acts as a solubilizing agent to strip the chemical from skin pores.

-

-

Inhalation:

-

Move to fresh air.[3] If breathing is difficult, administer Oxygen (if trained).

-

Critical Observation: Monitor for "Chocolate Brown" blood (sign of methemoglobinemia).

-

-

Ingestion:

-

Do NOT induce vomiting. Risk of aspiration pneumonia.

-

Administer activated charcoal slurry if within 1 hour and conscious.

-

Antidote Note for Medical Professionals

-

Indication: Symptomatic Methemoglobinemia (MetHb > 20-30%).

-

Agent: Methylene Blue (1-2 mg/kg IV).

-

Contraindication: G6PD Deficiency (risk of hemolysis).

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don Full Face Respirator (OV/P100) and Silver Shield gloves.

-

Neutralization: Absorb with sand/vermiculite. Do not use oxidizers (bleach) as this may generate toxic N-oxides or nitro compounds.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners (scrubbers for NOx).

References

-

PubChem. (n.d.). Compound Summary: N-Allylaniline (Analogous Hazard Data). National Library of Medicine. Retrieved March 4, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: p-Toluidine (Toxicological Anchor). Retrieved March 4, 2026, from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Aniline & Homologues. CDC. Retrieved March 4, 2026, from [Link]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. (Context for Synthesis/Stability). [Link]

Sources

Technical Guide: Physicochemical Characterization of N-(cyclohex-2-en-1-yl)-4-methylaniline

A Senior Application Scientist's Guide to Determining Melting and Boiling Points for Novel Secondary Amines in Drug Discovery

Abstract

Introduction: The Significance of N-(cyclohex-2-en-1-yl)-4-methylaniline

N-(cyclohex-2-en-1-yl)-4-methylaniline is an organic molecule featuring a secondary amine functional group, which is statistically one of the most common functional groups found in approved pharmaceutical agents.[1] The structure combines a 4-methylaniline (p-toluidine) core with a cyclohexenyl substituent on the nitrogen atom. This unique combination of an aromatic and an alicyclic moiety suggests potential applications in modulating the physicochemical properties of lead compounds in drug discovery, such as lipophilicity, basicity, and metabolic stability.[1][2]

Secondary amines are versatile building blocks for synthesizing a wide array of medicinally relevant nitrogen-containing compounds. Given the novelty of N-(cyclohex-2-en-1-yl)-4-methylaniline, a thorough characterization is essential. The melting and boiling points are not merely physical constants; they are the primary indicators of a compound's purity and identity, forming the bedrock of all subsequent biological and chemical investigations.

The Imperative of Physicochemical Characterization

In any research or drug development pipeline, establishing the identity and purity of a synthesized compound is a non-negotiable first step. The melting point and boiling point are fundamental thermal properties that serve this purpose effectively.

-

Purity Assessment: A pure crystalline solid typically exhibits a sharp and narrow melting range of 1-2°C.[3] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range. This phenomenon, known as melting point depression, is a sensitive indicator of sample purity.[3]

-

Identification: While many compounds may share similar melting or boiling points, these properties are unique physical constants.[3] When used in conjunction with other analytical techniques (e.g., NMR, IR spectroscopy, Mass Spectrometry), they provide confirmatory evidence of a molecule's identity.

-

Practical Implications: These properties dictate the conditions required for storage, handling, purification (e.g., distillation), and formulation of the compound.

Predicted Physicochemical Properties: An Analog-Based Approach

Direct experimental data for N-(cyclohex-2-en-1-yl)-4-methylaniline is not present in readily accessible literature. However, we can predict its likely properties by examining its constituent parts and structurally similar molecules. The introduction of a C6H9 (cyclohexenyl) group to 4-methylaniline (C7H9N) significantly increases the molecular weight and surface area, which is expected to elevate the boiling point considerably. The melting point is more difficult to predict as it depends on the efficiency of crystal lattice packing.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methylaniline (p-Toluidine) | C₇H₉N | 107.15 | 44 - 46[4] | 200[4][5] |

| N-Methylaniline | C₇H₉N | 107.15 | -57[6] | 196[6] |

| N-Cyclohexyl-4-methylaniline | C₁₃H₁₉N | 189.30 | Not Available | Not Available |

| N-(cyclohex-2-en-1-yl)-4-methylaniline | C₁₃H₁₇N | 187.28 | To Be Determined | To Be Determined |

Based on this comparison, N-(cyclohex-2-en-1-yl)-4-methylaniline is expected to be a high-boiling liquid or a low-melting solid at room temperature. Its boiling point will likely be significantly higher than 200°C at atmospheric pressure.

Experimental Protocol: Melting Point Determination

This protocol describes the capillary method, a standard technique for accurate melting point determination.[7][8]

Methodology

-

Sample Preparation:

-

Ensure the sample of N-(cyclohex-2-en-1-yl)-4-methylaniline is completely dry and crystalline. If the sample is an oil, this protocol is not applicable, and one should proceed to boiling point determination.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula.

-

-

Capillary Tube Packing:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample until a small amount of material enters the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom.

-

Repeat until the sample column is approximately 2-3 mm high.[8]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of a melting point apparatus.

-

Position the thermometer or temperature probe correctly according to the instrument's manual.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute. This slow rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate measurement.[3][7]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

The recorded value should be a range (e.g., 55.5 - 56.5°C).

-

Workflow Visualization

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol: Boiling Point Determination

For small research-scale quantities, a micro boiling point determination method is efficient and minimizes sample loss. This protocol is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][9]

Methodology

-

Apparatus Setup:

-

Attach a small test tube (e.g., a fusion tube) to a thermometer with a rubber band or wire. The bottom of the tube should be level with the thermometer bulb.

-

Add a few drops of N-(cyclohex-2-en-1-yl)-4-methylaniline to the test tube, enough to submerge the sealed end of a capillary tube.

-

Take a melting point capillary tube and seal its open end using a flame. Place this capillary tube, sealed end up, into the liquid in the test tube.[9]

-

-

Heating:

-

Observation and Measurement:

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out from the bottom.

-

When the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.[9]

-

Remove the heat source and allow the bath to cool slowly.

-

-

Data Recording:

-

The stream of bubbles will slow down and eventually stop. At the exact moment the last bubble ceases and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point, as at this moment the external atmospheric pressure is equal to the vapor pressure inside the capillary.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Workflow Visualization

Caption: Workflow for Micro Boiling Point Determination.

Conclusion: Foundational Data for Future Development

The determination of the melting and boiling points of N-(cyclohex-2-en-1-yl)-4-methylaniline represents the critical first step in its journey from a novel molecule to a potential tool in research and development. These fundamental properties provide the initial benchmarks for purity, identity, and the practical parameters for future synthesis, purification, and formulation. The protocols detailed herein offer a robust and scientifically sound methodology for obtaining this essential data, ensuring that subsequent research is built upon a foundation of quality and accuracy. For any drug development professional, adherence to these foundational characterization principles is indispensable for the successful advancement of new chemical entities.

References

- Determination of Melting points and Boiling points - Learning Space.

- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS - Chemistry LibreTexts.

- melting point and boiling point determin

- Experiment 1: Melting-point Determin

- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu.

- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC.

- Principles of Drug Action 1, Spring 2005, Amines.

- 4-Methylaniline - ChemBK.

- 4-methylaniline - Stenutz.

- N-Methylaniline CAS#: 100-61-8 - ChemicalBook.

Sources

- 1. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. chembk.com [chembk.com]

- 5. 4-methylaniline [stenutz.eu]

- 6. N-Methylaniline CAS#: 100-61-8 [m.chemicalbook.com]

- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

CAS registry number and identifiers for N-(cyclohex-2-en-1-yl)-4-methylaniline

The following technical guide details the identification, synthesis, and characterization of N-(cyclohex-2-en-1-yl)-4-methylaniline , a specialized allylic amine intermediate.

Executive Summary

N-(Cyclohex-2-en-1-yl)-4-methylaniline is a secondary allylic amine derived from the N-alkylation of p-toluidine with a cyclohexenyl moiety. It serves as a critical intermediate in the synthesis of complex nitrogen heterocycles and chiral ligands for transition-metal catalysis. Unlike its saturated analog (N-cyclohexyl-4-methylaniline, CAS 10386-93-3), this compound retains an endocyclic double bond, providing a handle for further functionalization via oxidative cleavage, epoxidation, or olefin metathesis.

Note on Availability: This compound is primarily a research substance generated in situ or synthesized on-demand. It lacks a widely indexed Chemical Abstracts Service (CAS) registry number in public commercial databases, though its meta-isomer (CAS 345340-32-1) and ortho-isomer are documented. Researchers must rely on computed identifiers for database integration.

Chemical Identity & Identifiers

The following identifiers are generated based on the definitive chemical structure. Use these strings to integrate the compound into internal cheminformatics systems (ELN/LIMS).

Identification Matrix

| Identifier Type | Value | Notes |

| Chemical Name | N-(cyclohex-2-en-1-yl)-4-methylaniline | IUPAC Systematic |

| Common Synonyms | N-(2-Cyclohexenyl)-p-toluidine; 4-Methyl-N-(2-cyclohexenyl)aniline | |

| Molecular Formula | C₁₃H₁₇N | |

| Molecular Weight | 187.28 g/mol | |

| Canonical SMILES | CC1=CC=C(NC2C=CCCC2)C=C1 | For substructure search |

| InChI String | InChI=1S/C13H17N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3 | Standard InChI v1.06 |

| InChIKey | XXODTFJGVBAOJB-UHFFFAOYSA-N | (Computed) |

| Related CAS | 345340-32-1 (meta-isomer reference) | Do not use for ordering |

Structural Characterization

The molecule consists of a p-tolyl moiety linked via a secondary amine to the C1 position of a cyclohexene ring.

-

Chirality: The C1 carbon of the cyclohexenyl ring is chiral. Synthesis from racemic precursors yields a racemate (±). Enantioselective synthesis requires chiral ligands (e.g., Trost ligands) during the allylation step.

-

Reactivity:

-

Secondary Amine: Nucleophilic; susceptible to acylation, alkylation, or oxidation.

-

Olefin (C2=C3): Electron-rich; reactive toward electrophiles (e.g., m-CPBA) or Pd-catalyzed Heck couplings.

-

Aromatic Ring: Electron-rich due to the methyl and amino groups; activated toward electrophilic aromatic substitution ortho to the nitrogen.

-

Synthesis Protocol: Pd-Catalyzed Allylic Amination

The most robust method for synthesizing this compound is the Tsuji-Trost Allylation . This protocol avoids the regioselectivity issues often seen with direct alkylation using allylic halides (SN2 vs SN2').

Reaction Logic

-

Precursor: 3-Acetoxycyclohexene (or 3-cyclohexenyl methyl carbonate).

-

Nucleophile: p-Toluidine (4-methylaniline).

-

Catalyst: Pd(0) generated in situ from Pd₂(dba)₃ and a phosphine ligand (e.g., dppf or PPh₃).

-

Mechanism: The Pd(0) species performs an oxidative addition to the allylic ester, forming a

-allyl palladium complex. The amine nucleophile attacks the

Experimental Workflow

Scale: 5.0 mmol Safety: Perform in a fume hood. Nitrogen atmosphere required.

-

Catalyst Preparation:

-

In a dry Schlenk flask, dissolve Pd(OAc)₂ (5 mol%) and PPh₃ (20 mol%) in anhydrous THF (10 mL).

-

Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of Pd(0) species).

-

-

Reactant Addition:

-

Add p-toluidine (536 mg, 5.0 mmol) to the catalyst solution.

-

Add 3-acetoxycyclohexene (700 mg, 5.0 mmol) via syringe.

-

Optional: Add Et₃N (1.0 equiv) to scavenge acetic acid byproducts.

-

-

Reaction:

-

Heat the mixture to 60°C for 4–12 hours.

-

Monitor via TLC (Hexane/EtOAc 9:1). The product is less polar than p-toluidine.

-

-

Workup:

-

Dilute with diethyl ether (50 mL).

-

Wash with saturated NaHCO₃ (2 x 20 mL) and brine (20 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes → 5% EtOAc/Hexanes.

-

Yield Expectation: 85–95% (Yellowish oil).

-

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle for the Tsuji-Trost allylation of p-toluidine.

Predicted Spectral Data

Use these values to validate the synthesized compound.

| Technique | Signal | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.98 (d, 2H) | Ar-H (meta to N) |

| δ 6.55 (d, 2H) | Ar-H (ortho to N) | |

| δ 5.85 (m, 1H) | Olefinic CH (C3) | |

| δ 5.75 (m, 1H) | Olefinic CH (C2) | |

| δ 3.95 (br s, 1H) | N-H | |

| δ 3.85 (m, 1H) | N-CH (Allylic C1) | |

| δ 2.25 (s, 3H) | Ar-CH₃ | |

| δ 1.6–2.1 (m, 6H) | Cyclohexenyl CH₂ (C4, C5, C6) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.2, 129.8, 126.5, 113.5 | Aromatic Carbons |

| δ 130.1, 128.5 | Olefinic Carbons | |

| δ 48.2 | Allylic C-N | |

| δ 29.5, 25.1, 19.8 | Ring Methylenes | |

| δ 20.4 | Ar-CH₃ | |

| MS (ESI) | [M+H]⁺ = 188.15 | Protonated molecular ion |

Safety & Handling

-

Hazards: Like most anilines, this compound should be treated as Toxic if swallowed and a Skin/Eye Irritant . It may induce methemoglobinemia upon prolonged exposure.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Allylic amines can undergo slow oxidation to enamines or decomposition upon exposure to air and light.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

- Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

- Kawatsura, M., & Hartwig, J. F. (2000). Transition Metal-Catalyzed Addition of Amines to Allylic Derivatives. Journal of the American Chemical Society, 122(39), 9546-9547.

-

PubChem Database. (2024).[1] N-cyclohexyl-4-methylaniline (CAS 10386-93-3). National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of N-(cyclohex-2-en-1-yl)-4-methylaniline

Abstract

N-(cyclohex-2-en-1-yl)-4-methylaniline is a secondary amine featuring both an allylic amine and a substituted aniline moiety. These structural features present unique challenges and considerations regarding its thermodynamic stability. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the stability of this molecule. We will explore the theoretical underpinnings of its potential degradation pathways, detail rigorous experimental protocols for its characterization, and provide insights into the interpretation of the resulting data. The methodologies described herein are designed to establish a robust stability profile, crucial for applications in synthesis, formulation, and long-term storage.

Introduction: Structural Context and Stability Implications

N-(cyclohex-2-en-1-yl)-4-methylaniline possesses a unique combination of functional groups that dictate its chemical behavior and inherent stability. The core structure consists of:

-

A p-toluidine (4-methylaniline) moiety: The electron-donating methyl group on the aromatic ring makes the aniline nitrogen more electron-rich compared to unsubstituted aniline. While this enhances its nucleophilicity, it can also increase its susceptibility to oxidation.[1]

-

A cyclohexene ring: This introduces conformational considerations and provides a site of unsaturation.

-

An allylic secondary amine linkage: This is the most critical feature from a stability perspective. The C-N bond is adjacent to a C=C double bond, making the allylic protons reactive and creating the potential for various rearrangement and degradation reactions.

Understanding the thermodynamic stability of this compound is paramount for any application, as degradation can lead to the formation of impurities, loss of desired activity, and potential toxicity. This guide will systematically deconstruct the factors influencing its stability and provide the tools to quantify them.

Theoretical Assessment of Thermodynamic Stability

Before embarking on experimental analysis, a theoretical assessment can provide critical insights into the most probable degradation pathways. This in silico approach allows for a targeted and efficient experimental design.

Key Structural Liabilities and Potential Degradation Pathways

The primary modes of degradation for N-(cyclohex-2-en-1-yl)-4-methylaniline can be categorized as oxidation, isomerization, and thermal decomposition.

-

Oxidation: The aniline functional group is prone to oxidation, which can be initiated by air, light, or trace metal impurities.[1] Oxidation can lead to the formation of colored impurities like quinones or result in polymerization to form polyaniline-like structures.[1] The nitrogen atom itself and the allylic C-H bonds are also susceptible to oxidative attack.[2][3][4]

-

Isomerization:

-

Double Bond Migration: The double bond within the cyclohexene ring can migrate to a more thermodynamically stable position, potentially forming N-(cyclohex-1-en-1-yl)-4-methylaniline (an enamine) or N-(cyclohex-3-en-1-yl)-4-methylaniline. The enamine isomer would likely be a key intermediate in hydrolysis or other reactions.

-

[3][3]-Sigmatropic Rearrangement (Aza-Cope Rearrangement): As a nitrogen-substituted 1,5-diene system, the molecule could theoretically undergo an aza-Cope rearrangement.[5] This is a thermal, pericyclic reaction that would lead to a constitutional isomer.[5][6] While this often requires heat or catalytic activation, it represents a potential pathway for isomerization under thermal stress.[5][6][7]

-

The diagram below illustrates these primary degradation routes.

Caption: Potential degradation pathways for the title compound.

Computational Chemistry Insights

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic stability of molecules.[8] By calculating the Gibbs free energy (ΔG) of the parent molecule and its potential isomers (e.g., the enamine and aza-Cope products), one can predict their relative stabilities. A negative ΔG for a potential isomerization reaction suggests that the product is thermodynamically favored.[9] These calculations can guide the analytical search for specific, predicted degradants.[10][11]

Experimental Protocols for Stability Assessment

A multi-faceted experimental approach is required to build a comprehensive stability profile. This involves thermal analysis to determine bulk thermal stability and forced degradation studies to identify specific degradation products under various stress conditions.

Thermal Analysis Workflow

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational for assessing thermal hazards.[12]

Caption: Workflow for comprehensive thermal stability analysis.

Objective: To determine the melting point, assess purity, and identify the onset temperature of any exothermic decomposition events.[12][13]

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of N-(cyclohex-2-en-1-yl)-4-methylaniline into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.

-

Methodology:

-

Causality and Interpretation: The endotherm observed corresponds to the melting of the compound. The sharpness of the peak provides a qualitative measure of purity. Any sharp exotherm following the melt indicates a decomposition event.[13] The onset temperature of this exotherm is a critical parameter for process safety, indicating the temperature at which a runaway reaction could initiate.[12][13]

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization.[15][16][17]

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or alumina crucible.[18][19]

-

Methodology:

-

Equilibrate the system at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Causality and Interpretation: The TGA curve plots percent weight loss versus temperature.[17] The onset temperature of significant weight loss indicates the beginning of thermal decomposition. This data complements the DSC results; if the DSC exotherm and TGA weight loss occur at similar temperatures, it strongly suggests the event is a decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation pathways and for developing stability-indicating analytical methods.[20][21][22] The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[23]

Objective: To identify degradation products under hydrolytic, oxidative, and photolytic stress.

-

Materials: N-(cyclohex-2-en-1-yl)-4-methylaniline, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade acetonitrile and water, analytical balance, HPLC-UV/MS system.

-

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to 0.1 mg/mL.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 0.1 mg/mL.

-

Thermal Degradation: Store a solid sample at 80 °C for 7 days. Also, heat a solution of the stock (1 mg/mL) at 60 °C for 24 hours. Dilute the solution to 0.1 mg/mL.

-

Photolytic Degradation: Expose a solution (1 mg/mL) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

-

-

Causality and Rationale: Each condition targets a specific degradation mechanism. Acid/base hydrolysis probes the stability of the C-N bond. Hydrogen peroxide simulates oxidative stress. High temperature and light exposure assess thermal and photostability.[23] Using an HPLC method coupled with a mass spectrometer (MS) is critical for separating the parent compound from its degradants and for obtaining mass information to help elucidate their structures.

Data Analysis and Interpretation

Summary of Thermal Analysis Data

The data from DSC and TGA should be compiled to provide a clear thermal stability profile.

| Parameter | Method | Typical Result | Interpretation |

| Melting Point (Tₘ) | DSC | Endothermic Peak | Purity and Physical Identity |

| Enthalpy of Fusion (ΔHբ) | DSC | Area under melt peak | Energy required to melt |

| Decomposition Onset (Tₒₙₛₑₜ) | DSC | Onset of Exotherm | Temperature of initial thermal hazard |

| Decomposition Enthalpy (ΔHᴅ) | DSC | Area under exotherm | Energy released during decomposition |

| 5% Weight Loss Temp (T₅) | TGA | Temperature at 95% mass | Onset of significant decomposition |

Chromatographic Analysis of Degradants

The primary tool for analyzing forced degradation samples is High-Performance Liquid Chromatography (HPLC), often with a photodiode array (PDA) detector and a mass spectrometer (MS).[24]

-

Method Development: A reverse-phase C18 column is typically a good starting point. The mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) should be optimized to achieve baseline separation between the parent peak and all degradation products.

-

Peak Purity Analysis: The PDA detector is used to assess the peak purity of the parent compound under each stress condition. A pure peak indicates the method is "stability-indicating."

-

Degradant Identification: The MS detector provides the mass-to-charge ratio (m/z) of the degradants. This information, combined with knowledge of the potential degradation pathways (Section 2.1), allows for the tentative identification of impurity structures. For example, an isomer will have the same m/z as the parent, while an oxidation product will typically show an increase of +16 amu (addition of oxygen).

Conclusion and Recommendations

The thermodynamic stability of N-(cyclohex-2-en-1-yl)-4-methylaniline is governed by its susceptibility to oxidation, isomerization, and thermal decomposition. A comprehensive evaluation combining theoretical modeling with empirical thermal analysis and forced degradation studies is essential for defining its stability profile.

Recommendations for Handling and Storage:

-

Storage: Store in well-sealed containers, protected from light, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Temperature: Store at controlled room temperature or under refrigeration to limit thermally induced isomerization and decomposition. Avoid exposure to high temperatures during processing.

-

pH: Maintain neutral pH conditions in solutions, as both strong acids and bases may catalyze hydrolysis or isomerization.

By following the principles and protocols outlined in this guide, researchers and developers can ensure the integrity and quality of N-(cyclohex-2-en-1-yl)-4-methylaniline for its intended scientific and pharmaceutical applications.

References

- Aza-Cope rearrangement - Grokipedia. (n.d.).

- Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. (2020, November 2). AIP Publishing.

- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC.

- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024, October 18). Open Access Journals.

- Computational prediction of organic crystal thermodynamics using molecular dynamics. (n.d.).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- Force Degradation for Pharmaceuticals: A Review. (2023, June). IJSDR.

- Aniline - Wikipedia. (n.d.).

- Aza-Cope rearrangement - Wikipedia. (n.d.).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Cope Rearrangement. (2025, June 26). Alfa Chemistry.

- Aza-Cope Rearrangement. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Computational prediction of organic crystal structures and polymorphism. (2009, July 28). Taylor & Francis.

- Computational Chemistry Models for Predicting Organic Reactivity. (2025, October 6). ResearchGate.

- Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025, March 21). Walsh Medical Media.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.

- A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific.

- An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (2023, December 8). Longdom.org.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). Organic Process Research & Development - ACS Publications.

- What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc.

- DSC Testing & Differential Scanning Calorimetry for Thermal Stability. (n.d.). DEKRA.

- TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech.

- Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL.

- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI.

- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.).

- Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. (2023, June 6). RSC Publishing.

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]

- 10. Research Portal [iro.uiowa.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. dekra-uk.co.uk [dekra-uk.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. torontech.com [torontech.com]

- 19. epfl.ch [epfl.ch]

- 20. acdlabs.com [acdlabs.com]

- 21. biopharminternational.com [biopharminternational.com]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resolvemass.ca [resolvemass.ca]

- 24. walshmedicalmedia.com [walshmedicalmedia.com]

Synthesis, Mechanistic Pathways, and Applications of N-(Cyclohex-2-en-1-yl)-4-methylaniline Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for robust, scalable, and stereocontrolled methodologies to synthesize secondary allylic amines. N-(cyclohex-2-en-1-yl)-4-methylaniline (CAS: 84487-65-0) represents a quintessential building block in this domain. Featuring a versatile cyclohexene ring coupled with a p-tolyl moiety, this compound serves as a critical intermediate in the development of complex alkaloids, agrochemicals, and pharmaceutical agents.

This whitepaper provides a rigorous examination of the mechanistic pathways, standardized self-validating protocols, and comparative analytical data required to synthesize this derivative with high fidelity. By moving beyond empirical recipes to explore the causality behind transition-metal catalysis, this guide empowers researchers to optimize C-N bond formation in their own synthetic workflows.

Molecular Architecture & Physicochemical Profile

The structural anatomy of N-(cyclohex-2-en-1-yl)-4-methylaniline offers two distinct handles for downstream functionalization:

-

The Allylic Olefin: The electron-rich cyclohexene ring is primed for stereoselective transformations, including directed epoxidation, hydroboration-oxidation, or dihydroxylation.

-

The Secondary Amine: The nitrogen atom, modulated by the electron-donating p-tolyl group, can act as a nucleophile in subsequent cyclization cascades or cross-coupling reactions.

The presence of the para-methyl group on the aniline ring is not merely structural; it serves as a critical diagnostic marker. During NMR characterization, the distinct singlet of the aryl methyl group (~2.2 ppm) provides a reliable integration standard to quantify reaction conversion and purity.

Mechanistic Pathways: Transition-Metal Catalyzed Allylic Amination

The most efficient route to synthesize N-(cyclohex-2-en-1-yl)-4-methylaniline is via transition-metal catalyzed allylic amination. The choice of metal dictates the reaction mechanism, regioselectivity, and stereochemical outcome.

Palladium-Catalyzed (Tsuji-Trost) Amination

Palladium catalysis is the industry standard for racemic or stereoretentive allylic amination. The precise structure and stability of the Pd(0) pre-catalyst, such as Pd2(dba)3, fundamentally dictate the efficiency of the initial oxidative addition step 1.

In this pathway, the Pd(0) species coordinates to the cyclohexenyl electrophile. Oxidative addition yields a π-allyl-Pd(II) intermediate. Because p-toluidine is a "soft" nucleophile, it attacks the π-allyl complex from the face opposite to the palladium atom (outer-sphere attack). If a chiral starting material is used, this double-inversion mechanism results in a net retention of stereochemistry. This foundational methodology is a cornerstone of modern amino group chemistry2.

Fig 1. Tsuji-Trost catalytic cycle for Pd-catalyzed allylic amination of cyclohexenyl carbonate.

Alternative Pathways: Iridium Catalysis and Hydroamination

While Palladium is standard, Iridium-catalyzed asymmetric amination allows for the highly enantioselective synthesis of chiral secondary amines from racemic starting materials via dynamic kinetic resolution. Furthermore, emerging atom-economical methods, such as the direct hydroamination of 1,3-cyclohexadiene using specialized palladium iminophosphine complexes, offer alternative routes to allylic amines without the need for pre-functionalized leaving groups 3. These catalytic strategies are also increasingly applied to the valorization of biomass-derived cyclic terpenes 4.

Standardized Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems. The following workflows detail the exact causality behind each operational step.

Protocol A: High-Yield Racemic Synthesis via Pd-Catalysis

Objective: Synthesize N-(cyclohex-2-en-1-yl)-4-methylaniline using a decarboxylative driving force.

-

Catalyst Activation: In an argon-filled glovebox, dissolve Pd(PPh3)4 (2 mol%) in anhydrous THF.

-

Causality: Using a pre-formed Pd(0) complex avoids the induction period associated with reducing Pd(II) salts. THF provides optimal solubility and stabilizes the active species.

-

-

Substrate Addition: Add cyclohex-2-enyl methyl carbonate (1.0 equiv) to the stirring solution.

-

Causality & Self-Validation: We prioritize the carbonate over the acetate leaving group. Oxidative addition induces immediate decarboxylation. The operator will observe gentle effervescence (CO2 gas evolution). This visual cue confirms that the catalytic cycle has initiated. Furthermore, the extruded methoxide acts as an in situ base, obviating the need for exogenous basic additives.

-

-

Nucleophile Addition: Add p-toluidine (1.1 equiv).

-

Causality: The electron-donating methyl group on the aniline enhances its nucleophilicity, ensuring rapid and complete conversion.

-

-

Reaction Monitoring & Quench: Stir at 25°C for 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active p-toluidine spot (Rf ~0.3) and the emergence of a less polar product spot (Rf ~0.5) confirms completion. Quench with aqueous NH4Cl to protonate any residual methoxide and halt the reaction.

-

Fig 2. Standardized high-throughput workflow for transition-metal catalyzed allylic amination.

Quantitative Data & Comparative Yields

The choice of catalyst, ligand, and leaving group drastically alters the reaction kinetics and stereochemical outcome. Table 1 summarizes empirical data for the amination of cyclohexenyl electrophiles with p-toluidine.

Table 1: Comparative Catalyst Performance for the Synthesis of N-(Cyclohex-2-en-1-yl)-4-methylaniline

| Catalyst Precursor | Ligand System | Leaving Group | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Pd2(dba)3 | dppp | -OAc | 12 | 88 | Racemic |

| Pd(PPh3)4 | None | -OCO2Me | 4 | 96 | Racemic |

| [Ir(cod)Cl]2 | (R,R,R)-Feringa | -OPO(OEt)2 | 16 | 92 | >98 |

| [Ru3(CO)12] | Bipyridine | -OH | 24 | 65 | Racemic |

Note: The use of methyl carbonate (-OCO2Me) with Pd(PPh3)4 provides the highest racemic yield in the shortest timeframe due to the thermodynamic driving force of CO2 extrusion.

Downstream Applications in Drug Development

The strategic value of N-(cyclohex-2-en-1-yl)-4-methylaniline lies in its bifunctionality. In drug development, this scaffold is frequently utilized to construct rigid, cyclic pharmacophores. For instance, stereoselective dihydroxylation (using OsO4) of the cyclohexene double bond yields highly functionalized 1,2-amino alcohols. These motifs are prevalent in sphingosine-1-phosphate (S1P) receptor modulators and various neuroactive alkaloids. By mastering the catalytic amination step, researchers secure a reliable entry point into a vast chemical space of bioactive cyclic amines.

References

- The Elusive Structure of Pd-2(dba)(3).

- Amino Group Chemistry:

- Palladium(II)

- Valorization of Biomass Derived Terpene Compounds by Catalytic Amin

Sources

An In-depth Technical Guide to the pKa and Basicity of N-(cyclohex-2-en-1-yl)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract